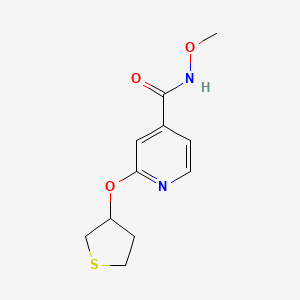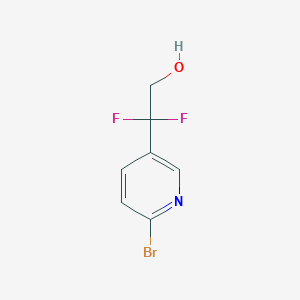![molecular formula C24H18FN3O3S B2477664 3-(4-フルオロベンジル)-1-((5-メチル-2-フェニルオキサゾール-4-イル)メチル)チエノ[3,2-d]ピリミジン-2,4(1H,3H)-ジオン CAS No. 1428348-60-0](/img/new.no-structure.jpg)
3-(4-フルオロベンジル)-1-((5-メチル-2-フェニルオキサゾール-4-イル)メチル)チエノ[3,2-d]ピリミジン-2,4(1H,3H)-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-fluorobenzyl)-1-((5-methyl-2-phenyloxazol-4-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H18FN3O3S and its molecular weight is 447.48. The purity is usually 95%.
BenchChem offers high-quality 3-(4-fluorobenzyl)-1-((5-methyl-2-phenyloxazol-4-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluorobenzyl)-1-((5-methyl-2-phenyloxazol-4-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- チエノピリミジン骨格は、抗がん剤としての可能性から注目を集めています。 研究者らは、腫瘍の増殖を阻害し、アポトーシスを誘導し、がん細胞のシグナル伝達経路を阻害する能力を持つ、この化合物のような誘導体を研究しています .
- 4-フルオロベンジル基の存在は、抗炎症作用に寄与する可能性があります。 科学者らは、この化合物が特定の経路または受容体を標的とすることで、炎症反応を調節できるかどうかを調べています .
- 構造中のオキサゾリルメチル基は、神経保護作用の可能性を示唆しています。 研究者らは、アルツハイマー病やパーキンソン病などの神経変性疾患に対する影響を評価するために、この化合物の誘導体を研究しています .
- 4-フルオロベンジル部分構造は、抗真菌用途に利用できる可能性があります。 科学者らは、特に爪白癬(真菌性爪感染症)の治療において、真菌の増殖を阻害する可能性を探っています .
- 4-フルオロベンジル基によって導入される立体障害により、この化合物は配位化学に役立つ可能性があります。 金属イオンとかさ高い配位構造を形成し、その反応性と選択性に影響を与える可能性があります .
- この化合物とは直接関係ありませんが、バイオ再生可能な前駆体からの5-メチル-2-フランカルボン酸(MFA)の合成には、同様の化学原理が関与しています。 研究者らは、医薬品や材料に用途を持つMFAの持続可能なルートを探っています .
抗がん剤
抗炎症特性
神経疾患
抗真菌剤
配位化学
5-メチル-2-フランカルボン酸のグリーン合成
特性
CAS番号 |
1428348-60-0 |
|---|---|
分子式 |
C24H18FN3O3S |
分子量 |
447.48 |
IUPAC名 |
3-[(4-fluorophenyl)methyl]-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H18FN3O3S/c1-15-19(26-22(31-15)17-5-3-2-4-6-17)14-27-20-11-12-32-21(20)23(29)28(24(27)30)13-16-7-9-18(25)10-8-16/h2-12H,13-14H2,1H3 |
InChIキー |
RKNLRPYWWZXPMT-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)F)SC=C4 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-ethylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B2477582.png)
![3-{[(2-Methylphenyl)methyl]sulfanyl}-1-phenyl-1,2-dihydropyrazin-2-one](/img/structure/B2477584.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2477585.png)
![N,2,4,6-tetramethyl-3-[methyl(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B2477586.png)


![4-(dimethylsulfamoyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide](/img/structure/B2477591.png)
![11-(2,5-dimethoxyphenyl)-9-(thiophen-2-yl)-8-oxa-12,13,15,17-tetraazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene](/img/structure/B2477593.png)
![2-(4-ethoxyphenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide](/img/structure/B2477594.png)
![3-((4-nitrobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2477595.png)
![Lithium benzo[d]thiazole-2-sulfinate](/img/structure/B2477596.png)
![4-[(3-Nitrobenzyl)amino]-4-oxobutanoic acid](/img/structure/B2477601.png)
![1-(2H-1,3-benzodioxole-5-carbonyl)-1',6'-dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2477603.png)
![6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one](/img/structure/B2477604.png)
